Merrifield Resin: A Comprehensive Technical Guide for Solid-Phase Synthesis
Merrifield Resin: A Comprehensive Technical Guide for Solid-Phase Synthesis
Merrifield resin is a foundational tool in the field of solid-phase organic synthesis, particularly renowned for its pivotal role in the automated synthesis of peptides, for which its inventor, Robert Bruce Merrifield, was awarded the Nobel Prize in Chemistry in 1984. This guide provides an in-depth look at the chemical structure, properties, and key experimental applications of Merrifield resin, tailored for researchers, scientists, and professionals in drug development.
Core Concepts
Merrifield resin is a chloromethylated polystyrene support, cross-linked with divinylbenzene (DVB).[1] It is typically supplied as small, spherical beads.[1] The fundamental principle behind its use is to provide a solid, insoluble support onto which organic molecules, primarily amino acids, can be covalently anchored. This immobilization allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing of the resin beads. This process eliminates the need for complex purification of intermediates, which is a significant bottleneck in traditional solution-phase synthesis.[2]
The resin's polystyrene backbone provides a robust and chemically inert scaffold, while the divinylbenzene cross-linking (typically 1-2%) lends it mechanical stability and insolubility in common organic solvents.[3] Despite being insoluble, the resin beads swell in solvents like dichloromethane (DCM) and dimethylformamide (DMF), allowing reagents to penetrate the polymer matrix and react with the bound substrates.[4] The key functional component of Merrifield resin is the chloromethyl group (-CH₂Cl), which serves as the anchor point for the first building block, usually a protected amino acid.[5]
Chemical Structure of Merrifield Resin
The structure of Merrifield resin consists of a polystyrene backbone with a divinylbenzene cross-linker and a chloromethyl functional group attached to the aromatic rings of the styrene units. The chloromethylation of polystyrene typically results in a mixture of para- and meta-isomers, with the para-isomer often being the major component.[4]
Below is a DOT language representation of the chemical structure of a segment of Merrifield resin.
Caption: Chemical structure of Merrifield resin.
Quantitative Data
The physical and chemical properties of Merrifield resin can vary depending on the manufacturing process. Key parameters include the percentage of divinylbenzene cross-linker, the particle size (mesh), and the loading capacity of the chloromethyl functional group. These parameters influence the resin's swelling characteristics, reaction kinetics, and the overall yield of the synthesis.
| Property | Typical Range | Significance |
| Cross-linking (% DVB) | 1% - 2% | Affects swelling; lower cross-linking leads to greater swelling and faster kinetics, but lower mechanical stability.[4] |
| Particle Size (mesh) | 100-200, 200-400 | Smaller bead sizes offer a higher surface area-to-volume ratio, leading to faster reaction times.[4] |
| Loading Capacity (mmol/g) | 0.5 - 2.5 | Represents the amount of functional sites per gram of resin, determining the theoretical yield of the synthesis.[6][7][8] |
Experimental Protocols
The use of Merrifield resin in solid-phase peptide synthesis (SPPS) involves a series of cyclical steps. The following are detailed methodologies for the key stages of this process.
Attachment of the First Amino Acid
The initial step in SPPS is the covalent attachment of the C-terminal amino acid to the resin. This is typically achieved via a nucleophilic substitution reaction where the carboxylate of the N-protected amino acid displaces the chloride on the chloromethyl group of the resin, forming a benzyl ester linkage.
Cesium Salt Method
This is a widely used method for attaching the first Boc-protected amino acid to Merrifield resin.
-
Preparation of the Cesium Salt:
-
Dissolve the Boc-amino acid in a 10:1 mixture of methanol and water (e.g., 5 mL methanol and 0.5 mL water per mmol of amino acid).
-
Titrate the solution to a pH of 7.0 with a 20% aqueous solution of cesium carbonate.
-
Evaporate the mixture to dryness.
-
Add DMF (e.g., 2.5 mL/mmol) and evaporate to dryness again at 45°C to ensure the salt is anhydrous. Repeat this DMF addition and evaporation step.[3][9]
-
-
Attachment to the Resin:
-
Swell the Merrifield resin in DMF (e.g., 6-8 mL per gram of resin) in a reaction vessel.
-
Add the dried Boc-amino acid cesium salt (1.0 equivalent relative to the resin's chlorine substitution).
-
Filter the resin and wash it thoroughly with DMF, followed by 50% (v/v) aqueous DMF, 50% (v/v) aqueous methanol, and finally methanol.
-
Peptide Chain Elongation
Once the first amino acid is attached, the peptide chain is elongated through a series of deprotection and coupling steps.
-
N-terminal Deprotection:
-
The N-terminal protecting group (e.g., Boc) is removed by treating the resin-bound amino acid with an acid, typically trifluoroacetic acid (TFA) in DCM.
-
-
Neutralization:
-
The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIPEA) in DMF.
-
-
Coupling of the Next Amino Acid:
-
The next N-protected amino acid is activated using a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC)) and then added to the resin. The activated carboxyl group of the incoming amino acid reacts with the free amino group on the resin-bound amino acid to form a peptide bond.[2]
-
-
Washing:
-
After the coupling reaction, the resin is washed to remove excess reagents and by-products.
-
This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.
Cleavage of the Peptide from the Resin
The final step is the cleavage of the completed peptide from the solid support. For Merrifield resin, this typically requires strong acidic conditions to hydrolyze the benzyl ester linkage.
Standard HF Cleavage
Hydrogen fluoride (HF) is a common reagent for cleaving peptides from Merrifield resin. This procedure must be performed in a specialized, HF-resistant apparatus.
-
Preparation:
-
The N-terminal Boc group is removed from the final amino acid.
-
The peptide-resin is dried and placed in the reaction vessel of the HF apparatus.
-
A scavenger, such as anisole or p-cresol, is added to trap reactive carbocations generated during cleavage.[10]
-
-
Cleavage Reaction:
-
Work-up:
-
The HF is removed by evaporation under a stream of nitrogen.[10]
-
Cold diethyl ether is added to the residue to precipitate the crude peptide.[10]
-
The resin and precipitated peptide are filtered, and the peptide is washed with more cold diethyl ether.
-
The crude peptide is then dissolved in a suitable solvent (e.g., 10% aqueous acetic acid) to separate it from the resin beads.
-
The solution is filtered, and the filtrate is lyophilized to obtain the purified peptide.[10]
-
TFMSA Cleavage
Trifluoromethanesulfonic acid (TFMSA) is an alternative strong acid for cleavage that can be used in standard laboratory glassware.
-
Cleavage Cocktail Preparation:
-
A typical cleavage cocktail consists of TFMSA, TFA, and a scavenger (e.g., m-cresol).
-
The mixture is chilled in an ice bath.
-
-
Cleavage Reaction:
-
The peptide-resin is placed in a round-bottom flask and cooled in an ice bath.
-
The chilled cleavage cocktail is added to the resin.
-
The mixture is stirred at 0°C for 1-2 hours.[12]
-
-
Work-up:
-
The resin is filtered, and the filtrate is collected.
-
The resin is washed with a small amount of fresh TFA, and the washings are combined with the filtrate.
-
The peptide is precipitated by adding the combined filtrate to a large volume of cold diethyl ether or methyl t-butyl ether.[12]
-
The precipitated peptide is collected by filtration or centrifugation, washed with cold ether, and dried under vacuum.[12]
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow of solid-phase peptide synthesis using Merrifield resin.
Caption: General workflow for SPPS using Merrifield resin.
Conclusion
Merrifield resin remains a cornerstone of solid-phase organic synthesis, offering a reliable and efficient platform for the construction of complex peptides and other organic molecules. Its robust chemical nature, coupled with well-established experimental protocols, makes it an invaluable tool for researchers in academia and industry. A thorough understanding of its chemical structure, properties, and the nuances of its application is essential for the successful synthesis of target molecules.
References
- 1. Merrifield resin - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 6. chempep.com [chempep.com]
- 7. Merrifield resin | Matrix Innovation [matrix-innovation.com]
- 8. Merrifield 多肽树脂 200-400 mesh, extent of labeling: 2.0-2.5 mmol/g Cl- loading, 2 % cross-linked | Sigma-Aldrich [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
